molecular formula C10H22LiNO B045308 Lithium diisopropylamide mono(tetrahydrofuran) CAS No. 123333-84-6

Lithium diisopropylamide mono(tetrahydrofuran)

Cat. No. B045308
M. Wt: 179.3 g/mol
InChI Key: YTJXGDYAEOTOCG-UHFFFAOYSA-N
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Patent
US09315451B2

Procedure details

LDA/THF was prepared by adding n-BuLi (0.29 mL, 1.6 M/hexanes, 0.46 mmol, 3.0 equiv) to diisopropylamine (65 μL, 0.46 mmol, 3.0 equiv) in 3 mL dry THF under a nitrogen atmosphere in a flame dried schenck flask at −78° C. The resulting solution was warmed to −20° C. and stirred for another 15 min. After the LDA solution was cooled down to −78° C., TMEDA (69 μL, 0.46 mmol, 3.0 equiv) was added slowly via a syringe. Compound S2-1-1 (0.10 g, 0.20 mmol, 1.3 equiv) was dissolved in 1 mL dry THF and added into the LDA solution slowly via a syringe. A dark-red color appeared as soon as addition started. After stirring for 10 min, enone S1-9 (74 mg, 0.15 mmol, 1.0 equiv) in 1 mL dry THF was added slowly a via syringe. After 10 min, LC/MS indicated that the enone was consumed and the product present. The reaction mixture was allowed to slowly warm to −20° C. in 1 h. A phosphate buffer solution (pH 7, 10 mL) was added, followed by the addition of 20 mL saturated aqueous ammonium chloride. The resulting mixture was extracted with dichloromethane (3×15 mL). The combined extracts were dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting orange-red oil was purified by column chromatography (Biotage 10 g column, 10% to 30% EtOAc in hexanes gradient) to yield the desired compound S2-2-1 (90 mg, 65%).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two
Quantity
65 μL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
69 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Li:1]CCCC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].CN(CCN(C)C)C.[Li+].CC([N-]C(C)C)C.[CH2:29]1[CH2:33][O:32][CH2:31][CH2:30]1>>[Li+:1].[CH3:7][CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])[CH3:8].[CH2:29]1[CH2:33][O:32][CH2:31][CH2:30]1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.29 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
65 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
69 μL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Five
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for another 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried schenck flask at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
After the LDA solution was cooled down to −78° C.
ADDITION
Type
ADDITION
Details
soon as addition
STIRRING
Type
STIRRING
Details
After stirring for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to −20° C. in 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
A phosphate buffer solution (pH 7, 10 mL) was added
ADDITION
Type
ADDITION
Details
followed by the addition of 20 mL saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting orange-red oil was purified by column chromatography (Biotage 10 g column, 10% to 30% EtOAc in hexanes gradient)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Li+].CC(C)[N-]C(C)C.C1CCOC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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